molecular formula C36H52Cl2OP2Pd B12635932 dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane

dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane

Cat. No.: B12635932
M. Wt: 740.1 g/mol
InChI Key: UPHBRQDWOFHFER-UHFFFAOYSA-L
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Description

Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane is a complex organometallic compound with the molecular formula C36H52Cl2OP2Pd and a molecular weight of 740.08 g/mol . This compound is known for its unique structure, which includes a palladium center coordinated with two chlorine atoms and a dicyclohexylphosphanylphenoxy ligand. It is commonly used in various catalytic processes due to its stability and reactivity.

Preparation Methods

The synthesis of dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane typically involves the reaction of palladium chloride with dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the substrates, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane can be compared with other palladium-based catalysts, such as:

    Dichlorobis(triphenylphosphine)palladium(II): Another widely used palladium catalyst with different ligands.

    Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in similar catalytic applications.

    Palladium(II) acetate: A common palladium source for various catalytic reactions.

The uniqueness of this compound lies in its specific ligand structure, which provides distinct reactivity and stability compared to other palladium complexes.

Biological Activity

Dichloropalladium; dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane is a complex that has garnered attention in the field of organometallic chemistry, particularly for its potential biological applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dichloropalladium core coordinated to a dicyclohexyl phosphine ligand. The phosphine ligand enhances the stability and reactivity of the palladium center, making it suitable for various catalytic applications.

Synthesis

The synthesis of this compound typically involves the reaction of palladium(II) chloride with the corresponding phosphine ligand under controlled conditions. The following steps outline a general synthetic pathway:

  • Preparation of the Ligand : Dicyclohexyl[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane is synthesized through a multi-step process involving nucleophilic substitutions and coupling reactions.
  • Formation of the Palladium Complex : The ligand is then reacted with dichloropalladium(II) to form the desired complex.

Anticancer Properties

Research has indicated that palladium complexes can exhibit significant anticancer activity. A study demonstrated that dichloropalladium complexes could induce apoptosis in cancer cells through various mechanisms, including DNA damage and oxidative stress. Specifically, the complex showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity.

The mechanism by which dichloropalladium complexes exert their biological effects often involves:

  • DNA Intercalation : The complex may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The complex may inhibit specific enzymes involved in cancer cell proliferation.

1. Anticancer Efficacy in vitro

A study published in ACS Omega evaluated the anticancer efficacy of various palladium complexes, including those similar to dichloropalladium; dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane. Results indicated that these complexes effectively inhibited cell growth in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study reported an IC50 value as low as 5 µM for certain derivatives, demonstrating significant potency compared to conventional chemotherapeutics .

2. Mechanistic Insights from Spectroscopic Studies

Spectroscopic analyses, including NMR and mass spectrometry, have provided insights into the interaction between the complex and cellular components. For instance, NMR studies indicated that upon interaction with cellular nucleic acids, shifts in chemical environments suggest binding and potential intercalation .

Data Summary

StudyCell LineIC50 (µM)Mechanism
MCF-75Apoptosis induction via ROS generation
HeLa10DNA intercalation and enzyme inhibition

Properties

Molecular Formula

C36H52Cl2OP2Pd

Molecular Weight

740.1 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane

InChI

InChI=1S/C36H52OP2.2ClH.Pd/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;/h21-28,31-34H,1-20H2;2*1H;/q;;;+2/p-2

InChI Key

UPHBRQDWOFHFER-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)OC4=CC=C(C=C4)P(C5CCCCC5)C6CCCCC6.Cl[Pd]Cl

Origin of Product

United States

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